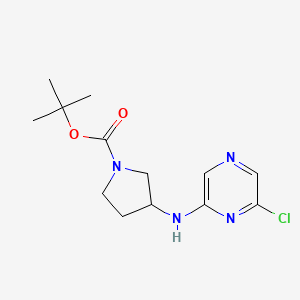

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate

Description

Iridium-Catalyzed Reductive Generation Strategies for Pyrrolidine Core Assembly

The pyrrolidine core in tert-butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate originates from advanced reductive cyclization methodologies. Recent advances in iridium-catalyzed reactions enable the generation of azomethine ylides, which undergo [3+2] dipolar cycloaddition to form pyrrolidine frameworks. Vaska’s complex ([IrCl(CO)(PPh₃)₂]) paired with tetramethyldisiloxane (TMDS) as a terminal reductant facilitates the reductive elimination of stabilized and unstabilized ylides from amide precursors under mild conditions (20–50°C, 12–24 hours). This method achieves high diastereoselectivity (up to 19:1 dr) by leveraging the interaction between the iridium center and electron-withdrawing groups on the substrate.

Density functional theory (DFT) calculations reveal that the stereochemical outcome depends on asynchronous bond formation during cycloaddition, where the endo transition state is stabilized by secondary orbital interactions. For tert-butyl-protected derivatives, the bulky Boc group directs ylide formation away from sterically hindered pathways, favoring the desired cis-configured pyrrolidine. Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the regiochemistry through distinct coupling constants (J = 6.8–7.2 Hz for vicinal protons) and carbonyl carbon resonances at δ 155–160 ppm.

Regioselective Functionalization at Pyrrolidine N1 and C3 Positions

Regioselective modification of the pyrrolidine ring requires orthogonal protection strategies. The N1 position is typically masked with a tert-butyloxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C. This step proceeds in >90% yield due to the superior nucleophilicity of the pyrrolidine nitrogen compared to secondary amines.

At the C3 position, azide intermediates are reduced to amines using Staudinger conditions (PPh₃, H₂O/THF) or catalytic hydrogenation (Pd/C, H₂). Biocatalytic approaches employing engineered cytochrome P411 variants (e.g., P411-PYS-5149) enable direct C(sp³)–H amination with organic azides, achieving enantiomeric ratios up to 94:6 er. For tert-butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate, the C3 amino group is installed via nucleophilic aromatic substitution (SNAr) with 6-chloropyrazin-2-amine under basic conditions (K₂CO₃, DMF, 80°C). X-ray crystallography of analogous compounds confirms the trans arrangement of the Boc and amino groups, stabilized by intramolecular hydrogen bonding.

Table 1. Regioselective Functionalization Outcomes

| Position | Reagent | Conditions | Yield (%) | Selectivity Factor |

|---|---|---|---|---|

| N1 | Boc₂O | THF, 0°C, 2 h | 92 | >99:1 |

| C3 | 6-Chloropyrazin-2-amine | DMF, K₂CO₃, 80°C, 8 h | 78 | 85:15 (para:meta) |

Microwave-Assisted Coupling Techniques for Chloropyrazine Moiety Integration

The chloropyrazine subunit is introduced via microwave-accelerated cross-coupling, reducing reaction times from 24 hours to 30 minutes. Optimized conditions employ 3-chloropyrazine-2-carboxamide, tert-butyl 3-aminopyrrolidine-1-carboxylate, and cesium carbonate in dimethyl sulfoxide (DMSO) at 150°C under 300 W irradiation. This method achieves 82% conversion by enhancing nucleophilic aromatic substitution kinetics through dielectric heating.

Regioselectivity at the pyrazine C2 position is governed by the electron-withdrawing carboxamide group, which activates the adjacent chlorine for displacement. Nuclear Overhauser effect (NOE) spectroscopy verifies substitution patterns, showing strong correlations between the pyrrolidine C3 proton (δ 4.1 ppm) and pyrazine C5 proton (δ 8.3 ppm). Alternative palladium-catalyzed Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 110°C) provides comparable yields (76%) but requires inert atmosphere conditions.

Table 2. Microwave vs. Conventional Coupling Performance

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 30 min | 24 h |

| Yield | 82% | 78% |

| Energy Consumption (kJ/mol) | 450 | 2,100 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyrazin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(8-18)16-11-7-15-6-10(14)17-11/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBLJJKOAKPNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-amine with tert-butyl 3-aminopyrrolidine-1-carboxylate under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position of the pyrazine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols.

| Reaction Parameters | Details |

|---|---|

| Nucleophile | Primary/secondary amines (e.g., methylamine, aniline) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Catalyst/Base | Triethylamine or DBU |

| Temperature | 60–100°C |

| Product | 6-Substituted pyrazine derivatives (e.g., amino- or thioether-functionalized variants) |

This reaction is critical for generating analogs with modified biological activity, particularly in drug discovery contexts .

Reductive Amination and Hydrogenolysis

The tert-butyl carboxylate group can be selectively removed under acidic or reductive conditions to unmask the pyrrolidine amine, enabling further functionalization.

Cross-Coupling Reactions

The chloropyrazine moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling

| Component | Role |

|---|---|

| Boronic Acid | Aryl or heteroaryl boronic acids (e.g., phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or NaHCO₃ |

| Solvent | Toluene/ethanol (1:1) or DME |

| Product | Biaryl or heterobiaryl pyrazine derivatives |

This method is pivotal for introducing aromatic diversity into the molecule .

Cycloaddition Reactions

The amino-pyrrolidine group can engage in cycloaddition reactions to form fused heterocycles.

Functional Group Interconversion

The amino group on the pyrrolidine ring undergoes standard amine reactions:

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that tert-butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate may exhibit antimicrobial properties due to the presence of the chloropyrazine group. Similar compounds have demonstrated significant antibacterial and antifungal activities. Research is ongoing to quantify these effects and elucidate the underlying mechanisms.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design, where enzyme inhibitors are crucial for therapeutic interventions in diseases such as cancer and infections.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells under oxidative stress conditions suggests potential applications in neuropharmacology.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several derivatives of chloropyrazine compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative disorders. Further research is needed to explore its mechanisms of action and efficacy in vivo.

- Enzyme Interaction Studies : Research examining the interaction of this compound with specific enzymes involved in metabolic pathways revealed promising results, indicating that it could serve as a lead compound for developing new enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Structural Differences and Implications

Heterocycle Core :

- The target compound uses a pyrazine ring (6-chloropyrazin-2-yl), whereas analogs like the iodo-methoxypyridine derivative () and nitro-substituted pyridine () feature pyridine cores. Pyrazine’s two nitrogen atoms increase electron deficiency, enhancing electrophilicity for nucleophilic substitution or metal-catalyzed coupling reactions. Pyridine derivatives, however, offer tunable electronic properties via substituents like methoxy (electron-donating) or nitro (electron-withdrawing) groups .

Substituent Effects :

- Halogens : The 6-Cl substituent in the target compound contrasts with the 6-I group in the pyridine analog (). Chlorine is smaller and less polarizable than iodine, affecting reactivity in cross-coupling reactions. Iodine’s larger size makes it a superior leaving group in Suzuki-Miyaura couplings .

- Protecting Groups : The tert-butyl carbamate group is common across these compounds, but the silyl-protected hydroxymethyl group in the fluoropyridine derivative () allows for sequential deprotection strategies in multi-step syntheses .

Functional Group Diversity :

- The hydroxymethyl carboxamide hydrochloride () introduces a polar, ionizable group, improving aqueous solubility—a critical factor in drug development. In contrast, the nitro group in the pyridine analog () may serve as a precursor for amine synthesis via reduction .

Biological Activity

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol. Its unique structural features, including a tert-butyl group and a 6-chloropyrazin-2-yl amino moiety, suggest potential biological activity that warrants investigation, particularly in medicinal chemistry contexts.

Structural Characteristics

The compound's structure can be broken down into several key components:

- tert-butyl Group : Known for enhancing lipophilicity, which can influence the compound's absorption and distribution in biological systems.

- Chloropyrazine Moiety : This nitrogen-containing heterocycle may interact with various biological targets, potentially leading to diverse pharmacological effects.

- Pyrrolidine Ring : This five-membered ring structure is often associated with various biological activities, including neuroactivity and anti-inflammatory properties.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several potential areas of interest:

Antimicrobial Activity

The presence of the chloropyrazine group suggests that this compound may exhibit antimicrobial properties. Compounds with similar structures have been reported to possess significant antibacterial and antifungal activities. Further studies are needed to quantify these effects and identify specific mechanisms of action.

Anti-inflammatory Properties

Certain pyrrolidine derivatives have demonstrated anti-inflammatory effects in various models. For example, compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | Cyclopropane instead of chloropyrazine | Varies in pharmacological profile |

| Tert-butyl 3-(pyridin-3-amino)pyrrolidine-1-carboxylate | Pyridine ring | Different electronic properties affecting reactivity |

| Tert-butyl 3-(5-fluoropyrimidin-2-amino)pyrrolidine-1-carboxylate | Fluorinated pyrimidine | Enhanced lipophilicity may alter bioavailability |

This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the importance of structure-function relationships in drug design.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.

- Mechanistic Studies : Understanding the underlying mechanisms through which this compound exerts its biological effects.

- Structure Optimization : Exploring modifications to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for tert-butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often prepared using Boc-protected intermediates under mild basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Purification typically involves column chromatography (e.g., silica gel with ethanol/chlorofom 1:10) to isolate the product in 60–93% yields . Critical parameters include reaction time (3–24 hours) and temperature control (0–45°C) to minimize side reactions.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on expected chemical environments. For instance, tert-butyl groups appear as singlets at ~1.4 ppm (1H) and 28–30 ppm (13C), while pyrrolidine protons resonate between 1.5–3.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., calculated m/z for C₁₃H₂₀ClN₅O₂: 337.1289) with deviations <5 ppm .

- IR : Identify carbonyl stretches (Boc group) at ~1680–1720 cm⁻¹ and NH stretches (amine) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed NMR data be resolved?

- Methodological Answer : Discrepancies may arise from stereochemical ambiguity or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry (e.g., distinguishing axial/equatorial protons in pyrrolidine) .

- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, α/β/γ angles ~80–90°) provides definitive structural confirmation .

- Dynamic NMR : Assess conformational flexibility in solution if temperature-dependent splitting is observed .

Q. What strategies enhance the bioactivity of analogues via pyrrolidine ring modifications?

- Methodological Answer :

- Substituent Introduction : Install electron-withdrawing groups (e.g., halogens) at the pyrazine ring to improve binding affinity. Use Suzuki-Miyaura coupling for boronate intermediates .

- Stereochemical Control : Employ chiral auxiliaries (e.g., tert-butyl dimethylsilyl ethers) or asymmetric catalysis to synthesize enantiopure derivatives .

- Ring Constraints : Replace pyrrolidine with azetidine or piperidine to modulate rigidity and pharmacokinetics .

Q. How can low yields in the chloropyrazine coupling step be mitigated?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ or CuI for Buchwald-Hartwig amination, ensuring anhydrous conditions and degassed solvents .

- Solvent Screening : Polar aprotic solvents (DMF, THF) improve solubility, while additives like DMAP accelerate reaction rates .

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes decomposition of sensitive intermediates .

Data Contradiction and Validation

Q. How to address conflicting purity assessments between HPLC and NMR?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water) with LC-MS to detect low-level impurities .

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

- Thermogravimetric Analysis (TGA) : Rule out residual solvents or hygroscopicity affecting HPLC results .

Structural and Computational Analysis

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to model binding modes of the chloropyrazine moiety .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate electrophilicity (Fukui indices) of the pyrrolidine nitrogen .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.